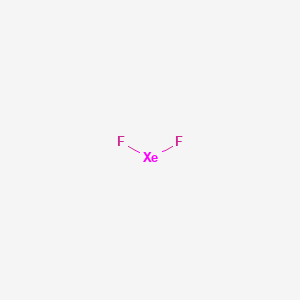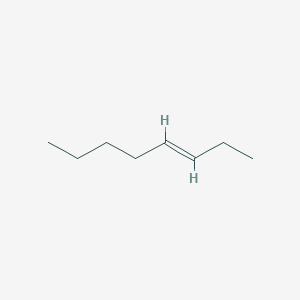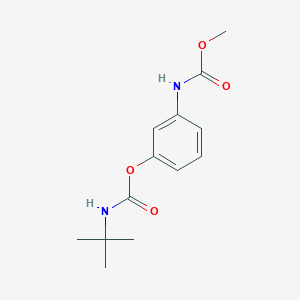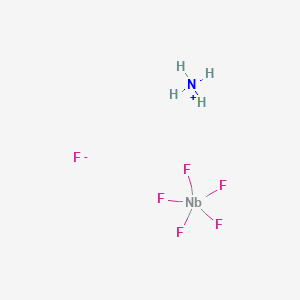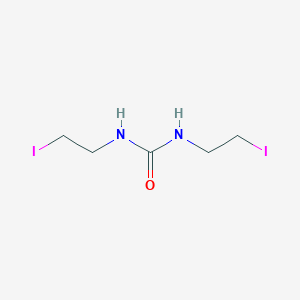
1,3-Bis(2-iodoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-iodoethyl)urea, also known as ICRF-187, is a chemical compound that has been extensively studied for its potential use as an anticancer drug. It belongs to a class of compounds called bis(alkylating) agents, which are known to be effective against a wide range of cancers.
作用機序
1,3-Bis(2-iodoethyl)urea works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1,3-Bis(2-iodoethyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
生化学的および生理学的効果
1,3-Bis(2-iodoethyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to increase the sensitivity of cancer cells to radiation therapy.
実験室実験の利点と制限
One of the main advantages of 1,3-Bis(2-iodoethyl)urea for lab experiments is its effectiveness against a wide range of cancers. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the limitations of 1,3-Bis(2-iodoethyl)urea is its potential to cause DNA damage, which could lead to the development of secondary cancers.
将来の方向性
There are a number of future directions for research on 1,3-Bis(2-iodoethyl)urea. One area of focus is the development of new formulations of the compound that could improve its efficacy and reduce its potential side effects. Another area of focus is the identification of biomarkers that could help predict which patients are most likely to respond to treatment with 1,3-Bis(2-iodoethyl)urea. Additionally, there is ongoing research into the use of 1,3-Bis(2-iodoethyl)urea in combination with other cancer treatments, such as radiation therapy and chemotherapy.
合成法
1,3-Bis(2-iodoethyl)urea can be synthesized through a multi-step process that involves the reaction of ethylenediamine with iodine to form 1,2-diaminoethane diiodide. This compound is then reacted with urea to form 1,3-Bis(2-iodoethyl)urea.
科学的研究の応用
1,3-Bis(2-iodoethyl)urea has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
特性
CAS番号 |
13908-87-7 |
|---|---|
製品名 |
1,3-Bis(2-iodoethyl)urea |
分子式 |
C5H10I2N2O |
分子量 |
367.95 g/mol |
IUPAC名 |
1,3-bis(2-iodoethyl)urea |
InChI |
InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) |
InChIキー |
JKWZNMHFINPEFO-UHFFFAOYSA-N |
SMILES |
C(CI)NC(=O)NCCI |
正規SMILES |
C(CI)NC(=O)NCCI |
その他のCAS番号 |
13908-87-7 |
同義語 |
1,3-bis(2-iodoethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



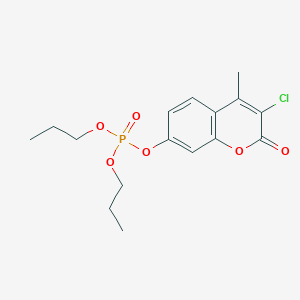
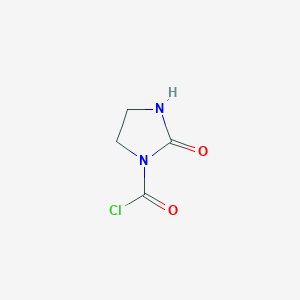
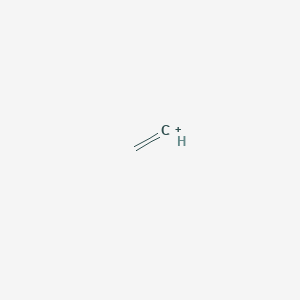
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
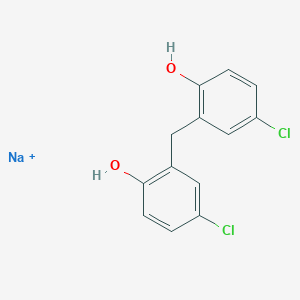
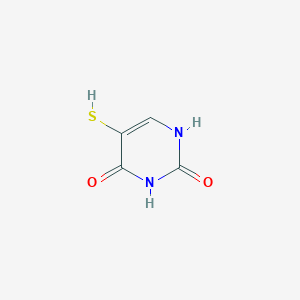
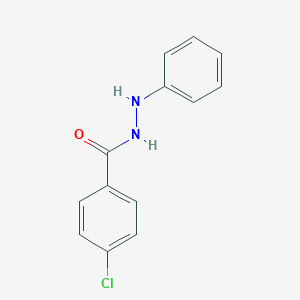
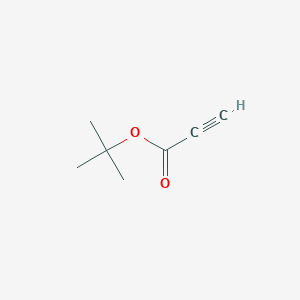
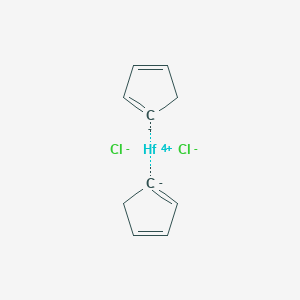
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
